Tri-Functional Reactivity Enables Sequential, Orthogonal Conjugation
Boc-Glu(OSu)-OSu is the only compound among its immediate structural class that provides three distinct, sequentially addressable functional groups: two amine-reactive NHS esters and one acid-labile Boc-protected amine . In contrast, the widely used homobifunctional crosslinker disuccinimidyl glutarate (DSG, CAS 79642-50-5) offers only two NHS ester termini and lacks any protected amine functionality entirely . Monofunctional Boc-glutamate NHS esters (e.g., Boc-Glu(OBzl)-OSu, CAS 32886-40-1) offer only a single NHS ester site, and therefore cannot bridge two amine-containing molecules . This fundamental difference in the number of addressable functional groups (three versus two versus one) dictates that only Boc-Glu(OSu)-OSu can perform a two-step bioconjugation: (1) initial crosslinking of two biomolecules via the bis-NHS ester reaction, followed by (2) Boc deprotection (e.g., TFA/DCM) to reveal a free amine for subsequent cargo attachment or surface immobilization.
| Evidence Dimension | Number of addressable functional groups |
|---|---|
| Target Compound Data | 3 (2 NHS esters + 1 Boc-amine) |
| Comparator Or Baseline | DSG: 2 (2 NHS esters); Boc-Glu(OBzl)-OSu: 1 (1 NHS ester + 1 Boc-amine + 1 Benzyl ester) |
| Quantified Difference | +1 addressable functional group versus DSG; +2 NHS ester termini versus monofunctional analogs |
| Conditions | Chemical structure and functional group analysis per standard synthetic organic chemistry characterization |
Why This Matters
This tri-functionality is a non-negotiable requirement for any multi-step protocol that demands both bridging capability and a post-synthetic modification handle, directly impacting experimental design and the number of synthesis steps required.
